3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitroprop-1-en-1-yl group, and a pyrazol-1-yl group attached to a pyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitroprop-1-en-1-yl Group: The nitroprop-1-en-1-yl group is introduced via a nitration reaction, where the pyrazole intermediate is treated with a nitrating agent such as nitric acid or a nitrate salt.
Chlorination and Trifluoromethylation: The final steps involve the chlorination of the pyridine ring and the introduction of the trifluoromethyl group. These steps can be achieved using reagents such as chlorine gas and trifluoromethyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroprop-1-en-1-yl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it useful for probing biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various molecular targets, making it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of 3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro groups but lacks the pyrazole and nitroprop-1-en-1-yl groups.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of the pyrazole and nitroprop-1-en-1-yl groups.
2,3-dichloro-5-(trifluoromethyl)pyridine: Contains two chlorine atoms and a trifluoromethyl group but lacks the pyrazole and nitroprop-1-en-1-yl groups.
Uniqueness
The uniqueness of 3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine lies in its combination of functional groups. The presence of the pyrazole ring, nitroprop-1-en-1-yl group, and trifluoromethyl group imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2/c1-7(20(21)22)4-9-2-3-18-19(9)11-10(13)5-8(6-17-11)12(14,15)16/h2-6H,1H3/b7-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUFDTCJRDOIFK-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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